Tertiary Alcohol at C2 Confers Reduced Hydrogen-Bond Donor Capacity Relative to Primary and Secondary Alcohol Analogs
The target compound possesses a tertiary alcohol (propan-2-ol) at the benzimidazole C2 position, whereas the closest commercially available analogs bear either a primary alcohol ({1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol, CAS 853752-66-6) or a secondary alcohol (1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-propanol) . The tertiary alcohol eliminates one hydrogen-bond donor (HBD) site compared to the primary alcohol, reducing the HBD count from 2 to 1. In the absence of direct experimental comparators, this structural distinction implies lower aqueous solubility and diminished propensity for Phase II glucuronidation, a class-level inference supported by general medicinal chemistry principles but not yet validated by compound-specific ADME assays .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (tertiary alcohol –OH as sole HBD) |
| Comparator Or Baseline | Primary alcohol analog (CAS 853752-66-6): HBD count = 2 (alcohol –OH + possible imidazole N–H contribution). Secondary alcohol analog (1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-propanol): HBD count = 1. |
| Quantified Difference | Target compound HBD count = 1; primary analog HBD count = 2 (difference = 1). |
| Conditions | Structural analysis based on SMILES and InChI-derived molecular graphs; no experimental measurement of hydrogen-bond acidity (α) or solubility reported. |
Why This Matters
A lower HBD count can improve passive membrane permeability and reduce metabolic glucuronidation, which are critical criteria when selecting compounds for CNS-targeted screening libraries or cell-based assays where intracellular exposure is required.
